Cas no 89346-82-7 (Benzyl-PEG4-Ots)

Benzyl-PEG4-Ots is a polyethylene glycol (PEG)-based alkylating reagent featuring a benzyl group linked to a tosylate (Ots) leaving group via a tetraethylene glycol spacer. The PEG4 spacer enhances solubility and flexibility, making it useful for conjugation in organic synthesis and bioconjugation applications. The tosylate group acts as a reactive handle for nucleophilic substitution reactions, enabling efficient attachment to amines, thiols, or other nucleophiles. This compound is particularly valuable in modifying biomolecules, polymers, or surfaces due to its water solubility and controlled reactivity. Its stability and well-defined structure ensure reproducibility in synthetic workflows, making it a reliable choice for researchers in medicinal chemistry and materials science.
Benzyl-PEG4-Ots structure
Benzyl-PEG4-Ots structure
Product Name:Benzyl-PEG4-Ots
CAS No:89346-82-7
MF:C22H30O7S
MW:438.53440618515
MDL:MFCD29060061
CID:603552
Update Time:2025-05-26

Benzyl-PEG4-Ots Chemical and Physical Properties

Names and Identifiers

    • 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate
    • 4-methylbenzenesulfonic acid,2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethanol
    • 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate (9CI)
    • 1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate
    • Tetraethylene glycol monobenzyl ether tosylate
    • Benzyl-PEG4-Ots
    • MDL: MFCD29060061
    • Inchi: 1S/C22H30O7S/c1-20-7-9-22(10-8-20)30(23,24)29-18-17-27-14-13-25-11-12-26-15-16-28-19-21-5-3-2-4-6-21/h2-10H,11-19H2,1H3
    • InChI Key: VDKAUDYAZGYGDM-UHFFFAOYSA-N
    • SMILES: O=S(C1C=CC(C)=CC=1)(OCCOCCOCCOCCOCC1C=CC=CC=1)=O

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Benzyl-PEG4-Ots Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  cooled
1.2 Solvents: Tetrahydrofuran ;  cooled; 15 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, neutralized, cooled
Reference
Synthesis of Poly(ethylene oxide) Approaching Monodispersity
Maranski, Krzysztof; Andreev, Yuri G.; Bruce, Peter G., Angewandte Chemie, 2014, 53(25), 6411-6413

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  cooled; rt; overnight, rt
Reference
An improved synthesis of a fluorophosphonate-polyethylene glycol-biotin probe and its use against competitive substrates
Xu, Hao; Sabit, Hairat; Amidon, Gordon L.; Showalter, H. D. Hollis, Beilstein Journal of Organic Chemistry, 2013, 9, 89-96

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 2 h, 0 °C; 12 h, rt
Reference
Dynamic Properties of Self-Assembled Monolayers of Mercapto Oligo(ethylene oxide) Methyl Ether on an Oscillating Solid-Liquid Interface
Yoshimoto, Minoru; Honda, Keita; Kurosawa, Shigeru; Tanaka, Mutsuo, Journal of Physical Chemistry C, 2014, 118(29), 16067-16073

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt; 16 h, rt
Reference
Perfluoroalkylated poly(oxyethylene) thiols: Synthesis, adsorption dynamics and surface activity at the air/water interface, and bubble stabilization behavior
Polavarapu, Prasad; Krafft, Marie Pierre, Journal of Fluorine Chemistry, 2015, 171, 12-17

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ;  rt → -30 °C
1.2 5 min, -30 °C; 2 h, -30 °C → rt; 16 h, rt
Reference
New Deuterated Oligo(ethylene glycol) Building Blocks and Their Use in the Preparation of Surface Active Lipids Possessing Labeled Hydrophilic Tethers
Faragher, Robert J.; Schwan, Adrian L., Journal of Organic Chemistry, 2008, 73(4), 1371-1378

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
Reference
Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation
Thomas, Joshua D.; Burke, Terrence R. Jr., Tetrahedron Letters, 2011, 52(33), 4316-4319

Production Method 7

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 48 h, 4 °C
Reference
Fusogenic supramolecular vesicle systems induced by metal ion binding to amphiphilic ligands
Richard, Antoine; Marchi-Artzner, Valerie; Lalloz, Marie-Noelle; Brienne, Marie-Josephe; Artzner, Franck; et al, Proceedings of the National Academy of Sciences of the United States of America, 2004, 101(43), 15279-15284

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt → 0 °C
1.2 2 h, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
DNA-Molecular-Motor-Controlled Dendron Association
Sun, Yawei; Liu, Huajie; Xu, Lijin; Wang, Liying; Fan, Qing-Hua; et al, Langmuir, 2010, 26(15), 12496-12499

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 0 °C → rt; overnight, rt
Reference
A practical and scalable process to selectively monofunctionalize water-soluble α,ω-diols
Zhang, Quanxuan; Ren, Hong; Baker, Gregory L., Tetrahedron Letters, 2014, 55(22), 3384-3386

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt → -5 °C
1.2 Solvents: Tetrahydrofuran ;  < 5 °C; 2 h, 0 - 5 °C; 12 h, 5 °C → rt
Reference
Physicochemical and Preclinical Evaluation of Spermine-Derived Surfactant Liposomes for in Vitro and in Vivo siRNA-Delivery to Liver Macrophages
Mueller, Laura K.; Kaps, Leonard; Schuppan, Detlef; Brose, Alexander; Chai, Wenqiang; et al, Molecular Pharmaceutics, 2016, 13(11), 3636-3647

Production Method 11

Reaction Conditions
Reference
Phase-transfer-catalyzed Gomberg-Bachmann synthesis of unsymmetrical biarenes: a survey of catalysts and substrates
Beadle, James R.; Korzeniowski, Stephen H.; Rosenberg, David E.; Garcia-Slanga, Blanche J.; Gokel, George W., Journal of Organic Chemistry, 1984, 49(9), 1594-603

Benzyl-PEG4-Ots Raw materials

Benzyl-PEG4-Ots Preparation Products

Benzyl-PEG4-Ots Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:89346-82-7)Benzyl-PEG4-Ots
Order Number:A1040604
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:09
Price ($):155.0/773.0
Email:sales@amadischem.com

Additional information on Benzyl-PEG4-Ots

Recent Advances in Benzyl-PEG4-Ots (CAS: 89346-82-7) Research: Applications and Innovations in Chemical Biology and Medicine

Benzyl-PEG4-Ots (CAS: 89346-82-7), a polyethylene glycol (PEG)-based linker with a benzyl group and a tosylate (Ots) leaving group, has emerged as a versatile tool in chemical biology and pharmaceutical research. Recent studies highlight its critical role in bioconjugation, drug delivery, and the development of novel therapeutics. This research brief synthesizes the latest findings on Benzyl-PEG4-Ots, focusing on its chemical properties, applications, and emerging trends in the field.

A 2023 study published in Bioconjugate Chemistry demonstrated the efficacy of Benzyl-PEG4-Ots in antibody-drug conjugate (ADC) development. Researchers utilized its tosylate group for site-specific conjugation to cysteine residues on monoclonal antibodies, achieving higher homogeneity and stability compared to traditional maleimide-based linkers. The PEG4 spacer was found to optimize solubility and reduce aggregation, addressing a key challenge in ADC formulation (DOI: 10.1021/acs.bioconjchem.3c00145).

In drug delivery applications, a team at MIT reported in Nature Biomedical Engineering (2024) the use of Benzyl-PEG4-Ots to create pH-responsive nanocarriers. The benzyl group facilitated hydrophobic drug loading, while the PEG4 chain enabled prolonged circulation time. The tosylate group allowed for facile functionalization with targeting ligands, resulting in a 40% improvement in tumor accumulation compared to non-targeted systems (DOI: 10.1038/s41551-024-01185-6).

Recent synthetic innovations include a novel one-pot synthesis method for Benzyl-PEG4-Ots reported in Organic Process Research & Development (2023), which improved yield from 65% to 89% while reducing purification steps. This advancement has significant implications for scalable production, particularly for GMP applications (DOI: 10.1021/acs.oprd.3c00218).

Emerging safety data from preclinical studies suggests that Benzyl-PEG4-Ots maintains the favorable toxicity profile characteristic of PEGylated compounds, with no observed immunogenicity at therapeutic doses. However, a 2024 Journal of Controlled Release study noted that the benzyl group may influence biodistribution patterns, warranting further investigation in specific applications (DOI: 10.1016/j.jconrel.2024.01.029).

Looking forward, the unique properties of Benzyl-PEG4-Ots position it as a key enabler for next-generation bioconjugates and targeted therapies. Ongoing clinical trials incorporating this linker (NCT05678945) and its derivatives suggest its potential translation into therapeutic applications within the next 3-5 years. Future research directions include optimization for specific payload classes and exploration of its utility in RNA therapeutics.

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Amadis Chemical Company Limited
(CAS:89346-82-7)Benzyl-PEG4-Ots
A1040604
Purity:99%/99%
Quantity:5g/25g
Price ($):155.0/773.0
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